molecular formula C12H7BrN2S B6268531 6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile CAS No. 1491883-19-2

6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B6268531
CAS No.: 1491883-19-2
M. Wt: 291.2
InChI Key:
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Description

6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile (also known as 3-Bromo-6-sulfanyl-pyridine-3-carbonitrile or BSPC) is a widely studied chemical compound due to its potential applications in the fields of organic synthesis and medicinal chemistry. BSPC is a heterocyclic compound, meaning it contains at least one ring of atoms with at least one atom of a different element in the ring. BSPC is an important building block for the synthesis of many organic compounds and is also used in the study of drug mechanisms of action and drug design.

Mechanism of Action

The mechanism of action of BSPC is not fully understood, however, it is known to be involved in a variety of biochemical and physiological processes. BSPC has been reported to act as a competitive inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of memory and learning. BSPC has also been reported to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects
BSPC has been reported to have a variety of biochemical and physiological effects. BSPC has been shown to act as a competitive inhibitor of acetylcholinesterase, resulting in increased acetylcholine levels in the brain. BSPC has also been reported to act as an agonist of GPR40, resulting in increased glucose uptake into cells. In addition, BSPC has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The use of BSPC in lab experiments has several advantages. BSPC is relatively easy to synthesize and is commercially available, making it a convenient and cost-effective choice for researchers. BSPC is also a versatile compound, as it can be used in a variety of experiments, including drug design, organic synthesis, and biochemical and physiological studies.
The use of BSPC in lab experiments also has some limitations. BSPC is a relatively new compound and its mechanism of action is not fully understood, making it difficult to predict the effects of BSPC on a given system. Additionally, BSPC is a potent compound and should be handled with care in the lab.

Future Directions

The potential applications of BSPC are vast, and there are many potential future directions for research. One potential research direction is the development of novel drugs based on the structure of BSPC. Additionally, further research into the biochemical and physiological effects of BSPC could lead to a better understanding of its mechanism of action and potential therapeutic uses. Other potential research directions include the development of new synthetic methods for the synthesis of BSPC and the exploration of its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

BSPC can be synthesized using a variety of methods, depending on the desired end product. The most common method is using a reaction between 3-bromobenzaldehyde and thiourea to form a Schiff base, followed by cyclization of the Schiff base to form BSPC. Other methods include the reaction of 3-bromobenzonitrile with thiourea and the reaction of 3-bromobenzaldehyde with thiosemicarbazide.

Scientific Research Applications

BSPC is used extensively in scientific research due to its potential applications in the fields of organic synthesis and medicinal chemistry. BSPC is a key component in the synthesis of several important organic compounds, including those used in drug design and the development of novel drugs. BSPC is also used in the study of drug mechanisms of action and drug design.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-[(3-bromophenyl)sulfanyl]pyridine-3-carbonitrile involves the reaction of 3-cyanopyridine with 3-bromothiophenol in the presence of a base to form the desired product.", "Starting Materials": [ "3-cyanopyridine", "3-bromothiophenol", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add 3-cyanopyridine to a reaction flask", "Add 3-bromothiophenol to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

1491883-19-2

Molecular Formula

C12H7BrN2S

Molecular Weight

291.2

Purity

95

Origin of Product

United States

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